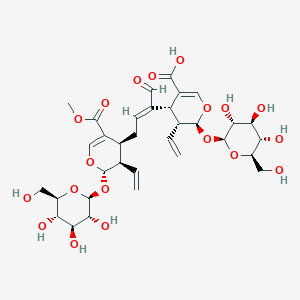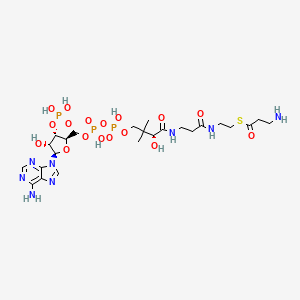
beta-aminopropionyl-CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-alanyl-CoA is an acyl-CoA that is the S-(beta-alanyl) derivative of coenzyme A. It derives from a beta-alanine. It is a conjugate acid of a beta-alanyl-CoA(3-).
Scientific Research Applications
Metabolic Pathways and Enzyme Studies
- Beta-aminopropionyl-CoA is involved in propionate metabolism pathways. The research by Hawes et al. (1996) highlighted β-hydroxyisobutyryl-CoA (HIBYL-CoA) hydrolase's role in hydrolyzing β-hydroxypropionyl-CoA, an intermediate in propionate metabolism, suggesting the significance of similar compounds in metabolic processes (Hawes et al., 1996).
Fungal Metabolism
- Research on Candida albicans revealed a modified β-oxidation pathway for propionyl-CoA degradation, involving enzymes that interact with intermediates like β-hydroxypropionyl-CoA, indicating the biological significance of such compounds in fungal metabolism and potential antifungal targets (Otzen et al., 2014).
Enzyme Inhibition Studies
- Beta-aminopropionitrile (BAPN) is a known inhibitor of lysyl oxidase, which interacts with compounds like beta-aminopropionyl-CoA. Tang et al. (1983) studied the interaction of BAPN with aortic lysyl oxidase, providing insights into enzyme-inhibitor dynamics (Tang et al., 1983).
Biotechnological Production
- Research on β-Alanine (3-aminopropionic acid), a biologically active β-amino acid closely related to beta-aminopropionyl-CoA, shows its importance in the production of industrial chemicals. Wang et al. (2021) focused on the biological production of β-alanine, underlining the potential of similar β-amino acids in various applications (Wang et al., 2021).
Synthesis and Chemical Properties
- Research on the synthesis of β-amino acids, which are closely related to beta-aminopropionyl-CoA, reveals their significance in medicinal and pharmaceutical chemistry. Tan and Weaver (2002) conducted studies on synthesizing 3-amino-3-arylpropionic acids, demonstrating the relevance of such compounds in chemical synthesis (Tan & Weaver, 2002).
Enzyme and Gene Studies
- The study of enzymes and genes involved in similar metabolic pathways provides insights into the biological role of beta-aminopropionyl-CoA. Li and Cronan (1992) reported on the carboxyltransferase component of Escherichia coli acetyl-CoA carboxylase, highlighting the role of such enzymes in CoA-related reactions (Li & Cronan, 1992).
properties
Product Name |
beta-aminopropionyl-CoA |
|---|---|
Molecular Formula |
C24H41N8O17P3S |
Molecular Weight |
838.6 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-aminopropanethioate |
InChI |
InChI=1S/C24H41N8O17P3S/c1-24(2,19(36)22(37)28-6-4-14(33)27-7-8-53-15(34)3-5-25)10-46-52(43,44)49-51(41,42)45-9-13-18(48-50(38,39)40)17(35)23(47-13)32-12-31-16-20(26)29-11-30-21(16)32/h11-13,17-19,23,35-36H,3-10,25H2,1-2H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t13-,17-,18-,19+,23-/m1/s1 |
InChI Key |
RUWSXZUPLIXLGD-IEXPHMLFSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCN)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCN)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCN)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



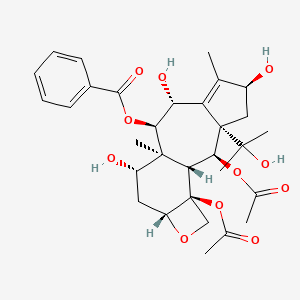


![(2R)-N-[(4S,4aS,6R,8S,8aR)-6-[(2S)-3-hydroxy-2-methoxypropyl]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-4-yl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide](/img/structure/B1249528.png)

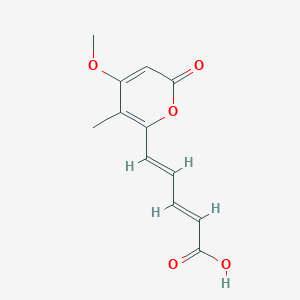

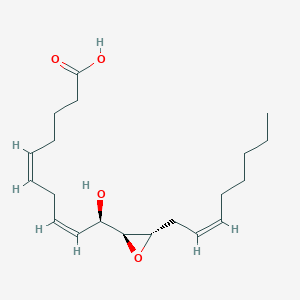

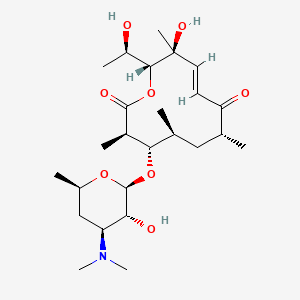
![[4-[(2R)-1-amino-1-oxopropan-2-yl]phenyl] trifluoromethanesulfonate](/img/structure/B1249538.png)

